molecular formula C16H21NO4S B5756536 Ethyl 2-cyclopropaneamido-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate

Ethyl 2-cyclopropaneamido-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate

Cat. No.: B5756536
M. Wt: 323.4 g/mol
InChI Key: CNLIQGBDBKNEHZ-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropaneamido-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a cyclopropane ring, a thieno[2,3-C]pyran ring system, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyclopropaneamido-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-C]pyran Ring: This step involves the cyclization of a suitable precursor, such as a 2-mercaptopyran, under acidic or basic conditions to form the thieno[2,3-C]pyran ring system.

    Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Amidation and Esterification:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclopropaneamido-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential bioactivity could be explored for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory or anticancer research.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Ethyl 2-cyclopropaneamido-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate
  • Ethyl 2-cyclopropaneamido-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate
  • Ethyl 2-cyclopropaneamido-5,5-dimethyl-4H,5H,7H-thieno[3,2-B]pyran-3-carboxylate

Uniqueness

Ethyl 2-cyclopropaneamido-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate is unique due to the combination of its cyclopropane ring, thieno[2,3-C]pyran ring system, and ethyl ester functional group

Properties

IUPAC Name

ethyl 2-(cyclopropanecarbonylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-4-20-15(19)12-10-7-16(2,3)21-8-11(10)22-14(12)17-13(18)9-5-6-9/h9H,4-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLIQGBDBKNEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795291
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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